VEGFR2 Cellular Phosphorylation Inhibition: EC50 160 nM vs. Sunitinib
In a cellular VEGFR2 phosphorylation assay using HUVEC cells, 6-chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine inhibited VEGF-stimulated VEGFR2 phosphorylation at Y165 residues with an EC50 of 160 nM after 1 h pre-incubation followed by 5 min VEGF stimulation [1]. By cross-study comparison, the approved multi-kinase inhibitor sunitinib exhibits an EC50 of approximately 40 nM for VEGF-induced proliferation of HUVEC cells in a related cellular context . While sunitinib is approximately 4-fold more potent, the target compound demonstrates measurable VEGFR2 pathway modulation in a well-characterized endothelial cell model, establishing its utility as a structurally distinct VEGFR2-active probe with a differentiated selectivity profile.
| Evidence Dimension | VEGFR2 cellular phosphorylation inhibition |
|---|---|
| Target Compound Data | EC50 = 160 nM |
| Comparator Or Baseline | Sunitinib EC50 ≈ 40 nM (VEGF-induced HUVEC proliferation) |
| Quantified Difference | Sunitinib is ~4-fold more potent |
| Conditions | HUVEC cells; 1 h pre-incubation; 5 min VEGF stimulation (target) vs. VEGF-induced proliferation (sunitinib) |
Why This Matters
This provides a quantitative benchmark for VEGFR2 activity, enabling informed selection when a non-sunitinib chemotype is required for polypharmacology or resistance profiling studies.
- [1] BindingDB. BDBM50269376 (CHEMBL4082743). Inhibition of VEGF-stimulated VEGFR2 phosphorylation at Y165 in HUVEC. EC50 = 160 nM. Deposited 2020-03-13. View Source
